molecular formula C17H16FNO B2937999 3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide CAS No. 331462-05-6

3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide

Cat. No. B2937999
CAS RN: 331462-05-6
M. Wt: 269.319
InChI Key: WYDNPQBMJWUXPG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide (FDMA) is a small molecule that has been studied for its potential applications in various scientific fields. It has been used as a chemical reagent for the synthesis of organic compounds, as a drug for the treatment of certain diseases, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Application in Biochemical Research

The compound 3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide, as a derivative of acrylamide, finds application in biochemical research, particularly in gel electrophoresis. For instance, Bonner and Laskey (1974) developed a method using scintillation autography (fluorography) with polyacrylamide gels for detecting tritium-labelled proteins and nucleic acids. This method, involving dehydration in dimethyl sulphoxide and soaking in a solution of 2,5-diphenyloxazole (PPO), facilitates sensitive detection of radioactive isotopes in gels, highlighting the utility of acrylamide derivatives in biochemical analysis (Bonner & Laskey, 1974).

Fluorescence Quenching Studies

Acrylamide derivatives, including the compound , are used in fluorescence quenching studies of proteins. Eftink and Ghiron (1976) describe how acrylamide acts as an efficient quencher of tryptophanyl fluorescence in proteins. This quenching reaction is a valuable tool in probing protein conformational changes and monitoring inhibitor binding to enzymes, thereby contributing significantly to the understanding of protein dynamics and interactions (Eftink & Ghiron, 1976).

Biocompatible Macromolecular Luminogens

Research by Dutta et al. (2020) introduces the synthesis of biocompatible macromolecular luminogens that involve acrylamide derivatives. These luminogens demonstrate applications in sensing and removal of heavy metals like Fe(III) and Cu(II) and are suitable for cell imaging. Such developments showcase the potential of acrylamide derivatives in creating environmentally friendly and versatile materials for biological and environmental applications (Dutta et al., 2020).

Synthesis and Characterization for Corrosion Inhibition

Acrylamide derivatives are also explored for their application in corrosion inhibition. Abu-Rayyan et al. (2022) investigated the impact of certain synthetic acrylamide derivatives on copper corrosion inhibition in nitric acid solutions. This research contributes to the development of more efficient and sustainable corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-7-8-14(13(2)11-12)9-10-17(20)19-16-6-4-3-5-15(16)18/h3-11H,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDNPQBMJWUXPG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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